molecular formula C14H15ClN4O4S B14921759 7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14921759
M. Wt: 370.8 g/mol
InChI Key: JPYGNUTTXKHNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is known for its potent antibacterial properties and is used in various pharmaceutical applications. Its structure includes a pyrazole ring, a beta-lactam ring, and a carboxylic acid group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the pyrazole ring and the beta-lactam ring. The process typically starts with the preparation of the pyrazole derivative, followed by its coupling with a beta-lactam precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. The final product is purified through crystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives with enhanced or modified biological activities. These derivatives are often tested for their efficacy in pharmaceutical applications .

Scientific Research Applications

7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Explored as a potential drug candidate for various bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The mechanism of action of 7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15ClN4O4S

Molecular Weight

370.8 g/mol

IUPAC Name

7-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15ClN4O4S/c1-5-4-24-13-9(12(21)19(13)10(5)14(22)23)16-11(20)8-7(15)6(2)18(3)17-8/h9,13H,4H2,1-3H3,(H,16,20)(H,22,23)

InChI Key

JPYGNUTTXKHNGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=NN(C(=C3Cl)C)C)SC1)C(=O)O

Origin of Product

United States

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